Caesium sodium chloride (2/1/3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caesium sodium chloride (2:1:3) is a chemical compound with the molecular formula Cl3Cs2Na. It has an average mass of 395.160 Da and a monoisotopic mass of 393.707214 Da .

Synthesis Analysis

Caesium chloride can be prepared by the reaction of caesium hydroxide or caesium carbonate with hydrochloric acid. The resulting salt is purified by recrystallization . Mechanochemical synthesis is emerging as a suitable method for the preparation of cesium lead halides .Molecular Structure Analysis

The structure of Caesium sodium chloride (2:1:3) can be seen as two interpenetrating cubes, one of Cs+ and one of Cl-. The ions are not touching one another. Touching would cause repulsion between the anion and cation .Chemical Reactions Analysis

When an ionic compound like Caesium sodium chloride dissolves in water, it dissociates into its constituent ions. This process occurs as polar water molecules orient themselves around the two ions and begin to free them from the solid crystal lattice .Physical And Chemical Properties Analysis

Caesium sodium chloride (2:1:3) has an average mass of 395.160 Da and a monoisotopic mass of 393.707214 Da . CsCl has a boiling point of 1303 degrees Celsius, a melting point of 646 degrees Celsius, and is very soluble in water .Safety and Hazards

Caesium sodium chloride is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

dicesium;sodium;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.2Cs.Na/h3*1H;;;/q;;;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYZSZVAMPEGY-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

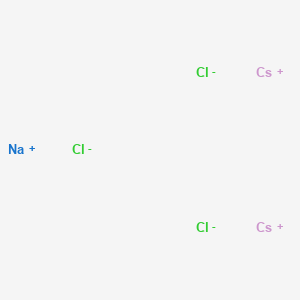

[Na+].[Cl-].[Cl-].[Cl-].[Cs+].[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Cs2Na |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589962 |

Source

|

| Record name | Caesium sodium chloride (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15844-58-3 |

Source

|

| Record name | Caesium sodium chloride (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.